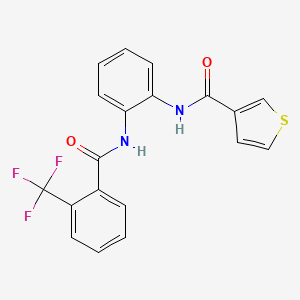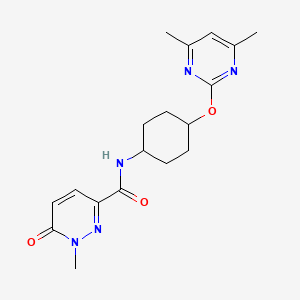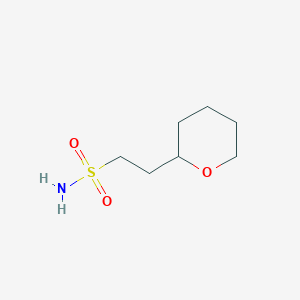![molecular formula C19H20N4O2S B2641686 2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 849913-33-3](/img/structure/B2641686.png)
2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a quinoxaline derivative with the molecular formula C19H20N4O2S . Quinoxaline derivatives are known for their diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Molecular Structure Analysis
The compound has a complexity of 577, with 6 rotatable bonds. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. The topological polar surface area is 92.4, and it has 26 heavy atoms .Physical And Chemical Properties Analysis
The compound has an XLogP3-AA of 3.8, an exact mass of 368.13069707, and a monoisotopic mass of 368.13069707 .Scientific Research Applications
Anticancer and Radioprotective Potential
- A study reports the synthesis of novel quinolines, including derivatives similar to the chemical , evaluated for their anticancer activity. Certain compounds demonstrated significant cytotoxic activity, suggesting potential as anticancer agents. Additionally, one compound exhibited radioprotective activity in vivo against γ-irradiation in mice, indicating the chemical's potential in radioprotection applications (Ghorab et al., 2008).
Antimicrobial Activity
- Research on quinoline and sulfonamide derivatives revealed antimicrobial properties, with some compounds displaying high activity against Gram-positive bacteria. This indicates the chemical's utility in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Molecular Structure and Anticancer Activity
- Another study synthesized N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, showing potent anticancer activity against various human tumor cell lines. The study highlights the importance of structural relationships in enhancing the chemical's anticancer effectiveness (Żołnowska et al., 2018).
Carbonic Anhydrase Inhibitor and Anticancer Screening
- Aryl/heteroaryl sulfonamide compounds, including those similar to the target chemical, have been reported to act as anticancer agents by inhibiting carbonic anhydrase isozymes. This mechanism suggests a potential pathway for the chemical's anticancer activity (Al-Said et al., 2010).
Multianalyte Sensing and Discrimination
- A study introduced an organic molecule-based sensor capable of detecting multiple analytes, including moisture, warfare reagents, and metal ions. This suggests potential applications of the chemical in environmental monitoring and safety assessments (Kaushik et al., 2021).
properties
IUPAC Name |
2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-4-11-20-18-19(22-16-8-6-5-7-15(16)21-18)23-26(24,25)17-10-9-13(2)12-14(17)3/h4-10,12H,1,11H2,2-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITCZGYCFAJPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2641612.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641613.png)
![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)


![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

![4-Imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2641623.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2641625.png)